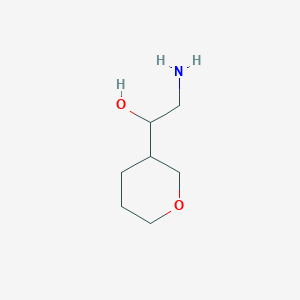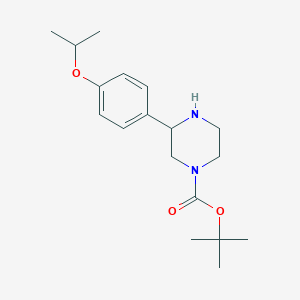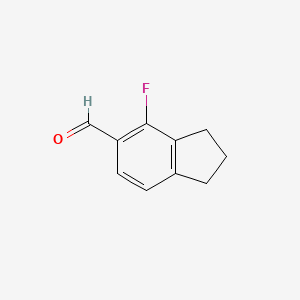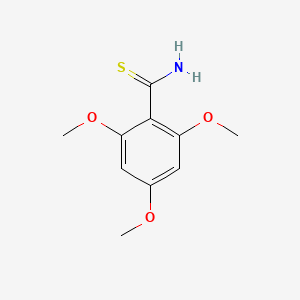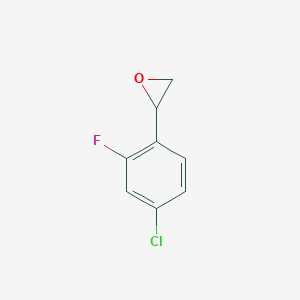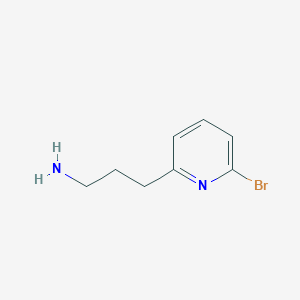
3-(6-Bromopyridin-2-YL)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Bromopyridin-2-YL)propan-1-amine is an organic compound that features a brominated pyridine ring attached to a propan-1-amine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Bromopyridin-2-YL)propan-1-amine typically involves the reaction of 6-bromopyridine with a suitable propan-1-amine derivative. One common method includes the use of α-bromoketones and 2-aminopyridine under specific reaction conditions . The reaction can be carried out in solvents like toluene, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters, under mild and metal-free conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions: 3-(6-Bromopyridin-2-YL)propan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Substitution: Products depend on the nucleophile used, such as 3-(6-aminopyridin-2-YL)propan-1-amine.
Oxidation: Oxidized derivatives of the amine group.
Reduction: Reduced forms of the compound, potentially altering the pyridine ring or the amine group.
Aplicaciones Científicas De Investigación
3-(6-Bromopyridin-2-YL)propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action for 3-(6-Bromopyridin-2-YL)propan-1-amine largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. The bromine atom and the amine group can participate in hydrogen bonding and other interactions, affecting the compound’s activity .
Comparación Con Compuestos Similares
- 2-Amino-6-bromopyridine
- 3-(6-Bromopyridin-2-yl)-2-(2,6-difluorophenyl)-1,3-thiazolidin-4-one
- N-(6-Bromopyridin-2-yl)dodecylamide
Comparison: 3-(6-Bromopyridin-2-YL)propan-1-amine is unique due to its specific structure, which combines a brominated pyridine ring with a propan-1-amine chain.
Propiedades
Fórmula molecular |
C8H11BrN2 |
|---|---|
Peso molecular |
215.09 g/mol |
Nombre IUPAC |
3-(6-bromopyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H11BrN2/c9-8-5-1-3-7(11-8)4-2-6-10/h1,3,5H,2,4,6,10H2 |
Clave InChI |
ORMHWEPIOPMTFB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)Br)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butylN-[(7-bromoisoquinolin-3-yl)methyl]carbamate](/img/structure/B15321500.png)
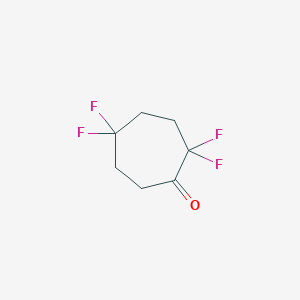
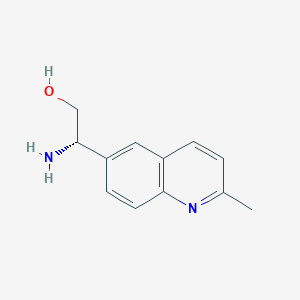
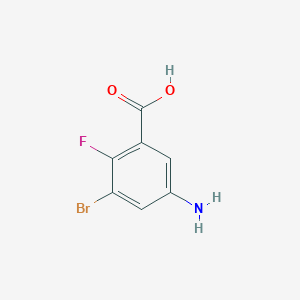

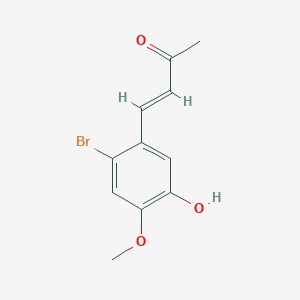
![rac-1-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanaminehydrochloride,trans](/img/structure/B15321540.png)
